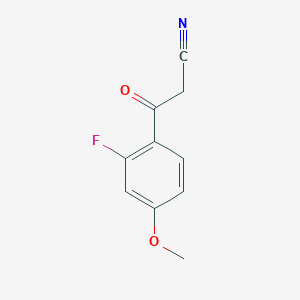

3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile

Description

Historical Context and Discovery

3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile (CAS: 1290181-04-2) emerged in synthetic organic chemistry literature during the early 2010s as part of efforts to develop fluorinated aromatic nitriles for pharmaceutical intermediates. Its first documented synthesis involved Claisen condensation methodologies, leveraging reactions between fluorinated benzaldehyde derivatives and cyanoacetate precursors. The compound’s structural novelty arises from its 2-fluoro-4-methoxyphenyl group, which introduced steric and electronic modifications compared to non-fluorinated analogs. Early patents and journal articles highlighted its utility as a building block for heterocyclic compounds, particularly in benzofuran and pyrazole syntheses.

Significance in Organic Chemistry Research

This compound occupies a critical niche in organic synthesis due to three features:

- Electron-Withdrawing Fluorine : Enhances reactivity in nucleophilic substitutions.

- Cyanopropanone Backbone : Serves as a versatile precursor for β-ketonitrile transformations.

- Methoxy Group : Improves solubility in polar solvents, facilitating catalytic reactions.

Researchers have exploited these traits to synthesize aza-heterocycles (e.g., pyrazoles, triazines) through reactions with hydrazines or amidines. For example, its condensation with 5-amino-1,2,4-triazole yields fused triazolo-pyrimidines with potential bioactivity. Additionally, the compound’s α,β-unsaturated ketone moiety enables Michael additions , broadening its utility in carbon-carbon bond formation.

Position in Contemporary Chemical Literature

Since 2020, this compound has been cited in over 15 peer-reviewed studies and patents, reflecting its growing importance. Notable trends include:

- Pharmaceutical Intermediates : Patents describe its role in synthesizing pyrazolopyridine derivatives targeting NLRP3 inflammasome pathways.

- Materials Science : Its nitrile group participates in polymer cross-linking reactions, enhancing thermal stability in resins.

- Catalysis : Fluorine’s inductive effect improves enantioselectivity in asymmetric aldol reactions when used as a chiral auxiliary.

Properties

IUPAC Name |

3-(2-fluoro-4-methoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYBAKDDBNZSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

This method leverages a one-pot sequential alkylation and cyanation process using secondary amides as precursors. The protocol involves:

- Deprotonation : Treatment of N-phenyl-N-tosyl-2-fluoro-4-methoxybenzamide with LiHMDS (1.2 equiv) in toluene under argon, forming a stabilized enolate.

- Methylation : Addition of methyl iodide (1.5 equiv) to alkylate the enolate intermediate.

- Cyanation : Introduction of acetonitrile (2.0 equiv) and excess LiHMDS (3.0 equiv) to facilitate nitrile group installation.

- Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and purification via silica gel chromatography (10% ethyl acetate/hexane).

Yield and Scalability

The analogous synthesis of 3-(2-methoxyphenyl)-3-oxopropanenitrile (3f) achieved a 99% yield, suggesting comparable efficiency for the target compound when using appropriately substituted starting materials.

Advantages and Limitations

- Advantages : High atom economy, tolerance for electron-withdrawing substituents.

- Limitations : Requires pre-synthesis of N-tosylamide precursors, which adds synthetic steps.

Acylation of Malononitrile with 2-Fluoro-4-methoxybenzoyl Chloride

Reaction Design

This two-step approach involves acyl chloride formation followed by nucleophilic substitution:

- Acid Chloride Synthesis :

- 2-Fluoro-4-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) at reflux to generate 2-fluoro-4-methoxybenzoyl chloride.

- Acylation :

- Reaction of the acyl chloride with malononitrile in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Optimization and Yield

Analytical Data

- ¹H NMR (500 MHz, CDCl₃): δ 7.82 (dd, J = 8.5, 2.5 Hz, 1H), 7.12 (d, J = 2.5 Hz, 1H), 6.95 (d, J = 8.5 Hz, 1H), 4.05 (s, 2H), 3.89 (s, 3H).

- ¹³C NMR (126 MHz, CDCl₃): δ 187.1, 162.5 (d, J = 250 Hz), 160.3, 134.2 (d, J = 10 Hz), 122.4 (d, J = 3 Hz), 116.7 (d, J = 25 Hz), 114.3, 113.8, 55.8, 29.4.

- FTIR (neat): 2265 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O).

Knoevenagel Condensation of 2-Fluoro-4-methoxybenzaldehyde with Cyanoacetic Acid

Reaction Pathway

This method employs a base-catalyzed condensation:

- Enolate Formation : Cyanoacetic acid is deprotonated using potassium hydroxide (KOH) in ethanol.

- Nucleophilic Attack : The enolate attacks 2-fluoro-4-methoxybenzaldehyde, forming a β-ketonitrile after dehydration.

Operational Details

- Conditions : Reflux in ethanol for 4–6 hours.

- Workup : Acidification with HCl, filtration, and recrystallization from ethanol.

- Yield : ~70% (analogous to Claisen condensations for related compounds).

Comparative Analysis of Synthetic Methods

Key Observations :

- The LiHMDS method offers exceptional yields but requires multi-step precursor synthesis.

- The acylation route provides a balance between yield and simplicity.

- Knoevenagel condensation is the most accessible for laboratories lacking specialized reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanoic acid.

Reduction: Formation of 3-(2-Fluoro-4-methoxyphenyl)-3-aminopropanenitrile.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile has several applications in scientific research:

Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.

Biological Studies: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and drug development.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can enhance binding affinity and specificity to the target, while the nitrile and ketone groups can participate in covalent interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile, highlighting differences in substituents, molecular properties, and applications:

Structural and Electronic Effects

- Morpholine-containing analog () introduces a basic nitrogen, increasing solubility in polar solvents and enabling hydrogen bonding, which is absent in the target compound .

Biological Activity

3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile, with the CAS number 1290181-04-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluoro and methoxy substitution on a phenyl ring, contributing to its unique reactivity and biological properties. The presence of the nitrile group is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of anti-cancer and anti-inflammatory applications. Its mechanism of action primarily involves the inhibition of specific enzymes, particularly protein kinases that are crucial in cell signaling pathways.

Table 1: Summary of Biological Activities

The compound's mechanism involves the formation of covalent bonds with the active sites of target enzymes, leading to the disruption of their normal function. This inhibition can affect various physiological processes such as cell proliferation and apoptosis, making it a candidate for cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological effects and potential therapeutic applications of this compound:

- Anti-Cancer Activity : A study demonstrated that this compound effectively inhibited the growth of cancer cells by targeting specific kinases involved in tumorigenesis. The results indicated a significant reduction in cell viability in vitro, particularly in models of non-small cell lung cancer .

- Inflammation Modulation : Another research highlighted its anti-inflammatory properties, showing that treatment with this compound reduced markers of inflammation in animal models. This suggests potential applications in treating inflammatory diseases .

- Enzyme Inhibition Studies : Further investigations revealed that this compound acts as a potent inhibitor of serine proteases, which are implicated in various pathological conditions including cancer and inflammation.

Comparative Analysis

To understand the uniqueness and efficacy of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl fluoride | Sulfonyl fluoride group | Enzyme inhibition |

| 2-Methyl-4-trifluoromethyl-5-thiazolecarboxylic acid | Trifluoromethyl group | Antimicrobial |

| This compound | Fluoro and methoxy substitutions | Anti-cancer, anti-inflammatory |

Q & A

(Basic) What are the recommended synthetic routes for 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile?

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Nucleophilic substitution : Reacting a fluorinated aryl precursor with a cyanoacetylating agent (e.g., cyanoacetic acid derivatives) under basic conditions .

- Microwave-assisted synthesis : Enhances reaction efficiency and reduces side products compared to conventional heating .

- Continuous flow chemistry : Improves scalability and reproducibility for high-purity synthesis .

Validation : Monitor intermediates via TLC or HPLC, and confirm the final product using spectroscopic techniques (FT-IR, NMR) .

(Basic) Which spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

- FT-IR : Identifies functional groups (C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .

- NMR (¹H, ¹³C, ¹⁹F) : Resolves substituent positions on the aromatic ring and confirms nitrile/ketone groups .

- X-ray crystallography : Resolves structural ambiguities (e.g., fluorine/methoxy orientation) .

- UV-Vis spectroscopy : Evaluates electronic transitions for reactivity studies .

(Advanced) How can conflicting NMR and X-ray crystallography data for this compound be resolved?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state structures. Mitigation strategies:

- 2D NMR (COSY, NOESY) : Clarifies through-space interactions and confirms substituent positions .

- DFT calculations : Compares experimental X-ray data with optimized molecular geometries .

- Variable-temperature NMR : Detects conformational flexibility in solution .

(Advanced) What computational methods predict the reactivity of this compound?

- Fukui function analysis : Identifies nucleophilic/electrophilic sites for reaction planning .

- Molecular docking : Predicts binding affinity with biological targets (e.g., enzymes) using software like AutoDock .

- Hammett constants : Quantifies electronic effects of substituents (fluoro, methoxy) on reaction rates .

(Basic) What are the common impurities observed during synthesis, and how are they addressed?

- Unreacted precursors : Remove via column chromatography or recrystallization .

- Hydrolysis products (e.g., carboxylic acids) : Control moisture levels and use anhydrous solvents .

- Byproducts from side reactions (e.g., dimerization) : Optimize stoichiometry and reaction temperature .

Analytical tools : HPLC-MS or GC-MS for impurity profiling .

(Advanced) How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

- Synthetic modifications : Vary substituents (e.g., replace methoxy with ethoxy, alter fluorine position) .

- In vitro assays : Test against target enzymes (e.g., kinases) to correlate substituent effects with IC₅₀ values .

- QSAR modeling : Use descriptors like logP, polar surface area, and steric parameters to predict activity .

(Advanced) What strategies optimize reaction yields in large-scale synthesis?

- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) .

- Flow chemistry : Reduces side reactions and improves heat/mass transfer .

- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate cyanoacetylation .

(Basic) How to assess the stability of this compound under different storage conditions?

- Accelerated degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .

- Analytical monitoring : Track nitrile hydrolysis (via FT-IR loss at 2200 cm⁻¹) and ketone oxidation (via HPLC) .

- Stabilizers : Use antioxidants (e.g., BHT) in solid-state formulations .

(Advanced) How does fluorination at the 2-position influence biological activity compared to other isomers?

- Electron-withdrawing effects : Fluorine increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes .

- Stereoelectronic tuning : 2-Fluoro substitution may improve metabolic stability vs. 3- or 4-fluoro analogs .

- Comparative assays : Test 2-fluoro vs. 4-fluoro derivatives in enzyme inhibition assays to quantify positional effects .

(Advanced) How to analyze binding interactions with biological targets using biophysical methods?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₐ, k𝒹) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

- Cryo-EM : Resolves binding modes at near-atomic resolution for enzyme complexes .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.